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Compound of Interest

Compound Name: 5-Chloro-2-iodo-3-methylaniline

CAS No.: 1150617-63-2

Cat. No.: B1461239 Get Quote

Executive Summary
Compound: 5-Chloro-2-iodo-3-methylaniline CAS: 1150617-63-2 Molecular Formula: C

H

ClIN Molecular Weight: 267.50 g/mol [1][2][3]

This guide provides a rigorous framework for the structural verification of 5-Chloro-2-iodo-3-
methylaniline.[3] Due to the presence of three distinct substituents—an electron-donating

amino group, a heavy iodine atom, and an electron-withdrawing chlorine—the

C NMR spectrum exhibits unique chemical shift patterns.[3] The most diagnostic feature is the
Heavy Atom Effect (Spin-Orbit coupling) of the iodine, which dramatically shields the C2
carbon, shifting it significantly upfield compared to standard aromatic signals.[3]

Molecular Structure & Numbering
To ensure accurate assignment, we utilize the following IUPAC numbering scheme:

C1: Attached to Amino group (-NH

)

C2: Attached to Iodine (-I)[3]
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C3: Attached to Methyl group (-CH

)[3]

C4: Unsubstituted (aromatic CH)

C5: Attached to Chlorine (-Cl)[3][4]

C6: Unsubstituted (aromatic CH)[3]

C7: Methyl carbon[3]

Predicted C NMR Spectral Data
The following chemical shifts are calculated based on benzene substituent additivity rules

(SCS), corrected for steric compression and the relativistic heavy-atom effect of iodine.

Summary Table: Chemical Shift Assignments (Solvent:
DMSO- )

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-methylaniline
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-methylaniline
https://www.guidechem.com/question/how-is-5-chloro-2-methylanilin-id171573.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-methylaniline
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-methylaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Carbon Type
Predicted Shift (

, ppm)
Assignment Logic

C1
Quaternary (C-NH

)
148.0 – 152.0

Deshielded by strong

resonance effect of

NH

.[3]

C3
Quaternary (C-CH

)
140.0 – 144.0

Deshielded by ipso-

CH

and ortho-Iodine

effects.[3]

C5 Quaternary (C-Cl) 132.0 – 136.0

Deshielded by

electronegative

Chlorine.[3]

C6 Methine (CH) 118.0 – 122.0
Shielded by ortho-NH

resonance effect.[3]

C4 Methine (CH) 120.0 – 124.0
Shielded by para-NH

resonance.[3]

C2 Quaternary (C-I) 90.0 – 96.0

Diagnostic Peak.

Strongly shielded by

Iodine (Heavy Atom

Effect).[3]

C7
Methyl (CH

)
26.0 – 29.0

Aliphatic region.[3]

Slightly deshielded by

ortho-Iodine.[3]
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Note on Solvent Effects: Spectra acquired in CDCl

may show shifts of

0.5–1.0 ppm relative to DMSO-

.[3] The C1 signal often broadens in protic solvents due to exchangeable protons on

the amine.[3]

Mechanistic Analysis of Shifts
The "Heavy Atom on Light Atom" (HALA) Effect
The most critical validation point for this molecule is the chemical shift of C2.[3]

Mechanism: Iodine is a heavy nucleus with a large electron cloud.[3] The relativistic spin-

orbit coupling shields the attached carbon nucleus significantly.

Observation: While a typical aromatic carbon appears at ~128 ppm, the C-I carbon will

appear upfield, typically between 90–100 ppm.[3]

Validation: If you do not observe a quaternary signal in this upfield aromatic region, the

iodine is likely absent or displaced.[3]

Substituent Interaction (Steric & Electronic)[3]
C1 (Amine): The amino group is a strong electron donor by resonance.[3] This increases

electron density at the ortho (C2, C6) and para (C4) positions, shielding them.[3] However,

C1 itself is deshielded by the electronegative nitrogen.[3]

C3 (Methyl/Iodine Crowding): The methyl group at C3 is flanked by the bulky Iodine at C2.[3]

This steric compression (the "ortho effect") often leads to slight deshielding of the ipso

carbons involved.[3]
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Experimental Protocol: Acquisition & Processing
To obtain a publication-quality spectrum capable of resolving the quaternary carbons (which

have longer relaxation times), follow this protocol.

A. Sample Preparation[3]
Mass: Weigh 30–50 mg of the compound.

Solvent: Dissolve in 0.6 mL of DMSO-

or CDCl

.

Tip: DMSO-

is preferred if the amine protons need to be characterized in the corresponding

H NMR, as it slows exchange.[3]

Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (crucial

for shimming).[3]

B. Instrument Parameters ( C with H Decoupling)
Pulse Sequence:zgpg30 (Bruker) or equivalent (Power-gated decoupling).

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds.

Reasoning: Quaternary carbons (C1, C2, C3, C5) have no attached protons to facilitate

relaxation via NOE.[3] A short D1 will suppress their signals, making integration and

detection difficult.[3]

Scans (NS): Minimum 512 scans (preferably 1024) to ensure adequate S/N ratio for the

quaternary peaks.

Spectral Width: 0 – 220 ppm.[3]
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Structural Validation Workflow (Logic Map)
The following diagram illustrates the logical flow for confirming the structure using 1D and 2D

NMR techniques.

Start: Acquire 13C {1H} Spectrum

Check 20-30 ppm Region:
Is Methyl Peak Present?

Check 90-100 ppm Region:
Is Upfield Quaternary C-I Visible?

Yes (~27 ppm)

FAIL:
Check for Isomers or Impurities

No

Count Aromatic Peaks:
Are there 6 distinct signals?

Yes (~94 ppm)

No (Iodine missing)

Run HMBC (2D):
Correlate Methyl Protons to Aromatic Carbons

Yes No

CONFIRMED:
5-Chloro-2-iodo-3-methylaniline

Methyl couples to C2 (94 ppm) & C4 (122 ppm)

Click to download full resolution via product page

Figure 1: Decision tree for the structural verification of 5-Chloro-2-iodo-3-methylaniline via

NMR.
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Troubleshooting & Isomer Differentiation
Common synthesis byproducts include regioisomers.[3] Use HMBC (Heteronuclear Multiple

Bond Correlation) to distinguish the target from isomers like 5-Chloro-4-iodo-3-methylaniline.[3]

Target (2-Iodo): Methyl protons (

2.4 ppm) will show a strong 3-bond coupling to the C-I carbon (the upfield peak at ~94 ppm).
[3]

Isomer (4-Iodo): If Iodine were at position 4, the Methyl (at pos 3) would couple to C4-I.[3]

However, the chemical shift environment would differ.[3][5][6]

Isomer (6-Iodo): Methyl protons would couple to C2 (which would be a CH) and C4 (CH),

neither of which would be the strongly shielded C-I peak.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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